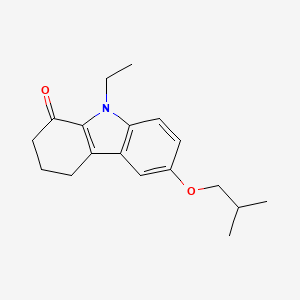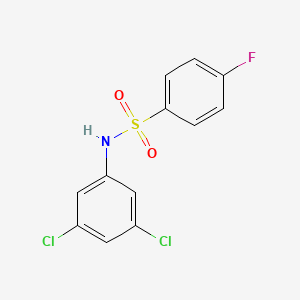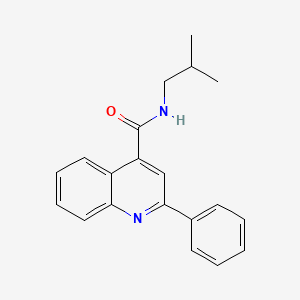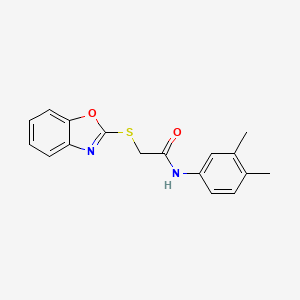
1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical belongs to the class of compounds known as pyrazole carbohydrazides. These compounds are of interest due to their diverse chemical reactions, structural characteristics, and potential biological activities. Although the exact compound is not directly referenced, similar compounds have been studied for their synthesis, molecular structure, and properties.
Synthesis Analysis
Compounds similar to 1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide are typically synthesized using a multi-step process involving the condensation of appropriate hydrazides with methyl or nitrobenzylidene derivatives. The synthesis process involves various spectroscopic methods such as FT-IR, NMR, and mass spectrometry to characterize the synthesized compounds and confirm their structures (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using X-ray crystallography and spectroscopic methods. The structure demonstrates specific configurations and bonding patterns, essential for understanding the compound's chemical behavior. For example, similar compounds show configurations and electron distributions that are crucial for their reactivity and interactions (Günay et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydrogen bonding and electrophilic and nucleophilic reactions, due to their active functional groups. Their reactivity can be analyzed through different spectroscopic techniques and theoretical calculations, providing insights into their chemical properties and reactions (Portilla et al., 2007).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular structure. These properties are essential for determining the compound's applicability in various conditions and for its storage and handling (Cheng & Liu, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical agents, and photostability, are crucial for understanding the compound's behavior under different chemical environments. These properties can be assessed using experimental and theoretical methods to predict how the compound interacts with various substances and under different conditions (Karrouchi et al., 2020).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar compounds, such as "N-Methyl-N'-(4-nitrobenzylidene) pyrazine-2-carbohydrazide," focuses on optimizing synthesis methods, understanding structural properties, and exploring molecular docking studies. For instance, studies have shown the synthesis of related compounds using various techniques, highlighting their structural characteristics through spectroscopic methods and X-ray crystallography. These analyses provide a foundation for understanding the electronic and molecular structure, crucial for designing drugs with specific targets (Günay et al., 2015).
Molecular Docking and Pharmacological Potential
Some research on structurally related compounds has delved into molecular docking studies to assess their potential as pharmacological agents. For example, compounds with a similar backbone have been evaluated for their anti-diabetic properties through molecular docking, suggesting their ability to interact with specific biological targets. This approach can provide valuable insights into the potential pharmacological applications of "1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide" by exploring its interactions with various proteins and enzymes (Karrouchi et al., 2021).
Anticancer and Antiproliferative Efficacy
The synthesis and evaluation of pyrazole derivatives for their anticancer activity represent a significant area of research. Studies on similar compounds have reported the synthesis of new pyrazolo[1,2-b]phthalazinediones with notable antiproliferative efficacy against human hepatic cancer cell lines. This suggests that "1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide" could also be investigated for its anticancer properties, given the structural similarities and potential for biological activity (Rashdan et al., 2018).
Propriétés
IUPAC Name |
1-methyl-4-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O5/c1-16-7-10(18(22)23)11(15-16)12(19)14-13-6-8-4-2-3-5-9(8)17(20)21/h2-7H,1H3,(H,14,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIVITDCGPIBGN-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)